3-Bromo-1'-phenyl-9H,9'H-1,4'-bicarbazole
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Overview
Description
3-Bromo-1’-phenyl-9H,9’H-1,4’-bicarbazole is an organic compound with the molecular formula C30H19BrN2. It is a derivative of carbazole, a heterocyclic aromatic compound, and is characterized by the presence of a bromine atom at the 3-position and a phenyl group at the 1’-position of the bicarbazole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1’-phenyl-9H,9’H-1,4’-bicarbazole typically involves the bromination of 9H-carbazole derivatives. One common method is the reaction of 9H-carbazole with N-bromosuccinimide (NBS) in tetrahydrofuran at room temperature . Another approach involves the bromination of 9,9’-bicarbazole with bromine in the presence of a base .
Industrial Production Methods
Industrial production methods for 3-Bromo-1’-phenyl-9H,9’H-1,4’-bicarbazole are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1’-phenyl-9H,9’H-1,4’-bicarbazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger conjugated systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted carbazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
3-Bromo-1’-phenyl-9H,9’H-1,4’-bicarbazole has several scientific research applications:
Organic Electronics: It is used as an intermediate in the synthesis of materials for OLEDs. Its derivatives are known for their electroluminescent properties.
Material Science: The compound is utilized in the development of new materials with specific electronic properties.
Chemical Research: It serves as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-Bromo-1’-phenyl-9H,9’H-1,4’-bicarbazole in its applications, particularly in OLEDs, involves its ability to participate in electronic transitions. The compound can act as a host material in OLEDs, facilitating the transfer of energy to the emissive layer, thereby enhancing the efficiency of light emission . The molecular targets and pathways involved include the interaction with other organic molecules in the OLED structure, leading to efficient energy transfer and light emission.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-9H-carbazole: An isomer with the bromine atom at the 3-position of the carbazole ring.
9,9’-Diphenyl-9H,9’H-3,3’-bicarbazole: A related compound with phenyl groups at the 9-positions of the bicarbazole structure.
Uniqueness
3-Bromo-1’-phenyl-9H,9’H-1,4’-bicarbazole is unique due to its specific substitution pattern, which imparts distinct electronic properties. This makes it particularly suitable for applications in organic electronics, where precise control over molecular structure is crucial for optimizing performance.
Properties
Molecular Formula |
C30H19BrN2 |
---|---|
Molecular Weight |
487.4 g/mol |
IUPAC Name |
3-bromo-1-(1-phenyl-9H-carbazol-4-yl)-9H-carbazole |
InChI |
InChI=1S/C30H19BrN2/c31-19-16-24-21-10-4-6-12-26(21)32-29(24)25(17-19)22-15-14-20(18-8-2-1-3-9-18)30-28(22)23-11-5-7-13-27(23)33-30/h1-17,32-33H |
InChI Key |
SYJCQVOGCJPIMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=C(C=C2)C4=CC(=CC5=C4NC6=CC=CC=C65)Br)C7=CC=CC=C7N3 |
Origin of Product |
United States |
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